molecular formula C15H11BrN2O3 B2467699 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866145-46-2

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2467699
CAS No.: 866145-46-2
M. Wt: 347.168
InChI Key: ROHHFUJEMPIBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 886362-00-1) is a brominated imidazo[1,2-a]pyridine derivative featuring a 4-methoxyphenyl substituent at position 2 and a carboxylic acid group at position 4. The bromine atom at position 3 enhances electrophilic reactivity, while the carboxylic acid improves solubility for biological applications .

Properties

IUPAC Name

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c1-21-11-5-2-9(3-6-11)13-14(16)18-8-10(15(19)20)4-7-12(18)17-13/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHHFUJEMPIBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by bromination and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, such as transition metals, and may involve heating and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.30

In studies, the compound demonstrated the ability to inhibit biofilm formation, which is crucial for treating persistent infections.

Anti-inflammatory Properties

The anti-inflammatory potential of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been explored through various models:

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound40%75%

In vivo studies have shown significant reduction in edema in models induced by carrageenan, indicating its effective anti-inflammatory properties.

Anticancer Activity

The anticancer potential of this compound has been documented through various cell viability assays against different cancer cell lines:

Cell Line IC50 (μM)
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5

These findings suggest that the compound can inhibit cancer cell growth effectively, making it a candidate for further development in cancer therapies.

Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple derivatives of imidazo[1,2-a]pyridine and found significant antimicrobial activity linked to structural modifications similar to those in this compound. The research highlighted its potential in developing new antimicrobial agents.

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that imidazo[1,2-a]pyridine derivatives could effectively reduce inflammation in animal models without causing severe side effects. This study supports the anti-inflammatory applications of the compound.

Cytotoxicity Profiles

A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity. This finding aligns with the observed IC50 values for this compound against cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Core Structure Key Features CAS/ID
Target Compound - 3-Br
- 2-(4-MeO-phenyl)
- 6-COOH
Imidazo[1,2-a]pyridine Antileishmanial potential, moderate solubility 886362-00-1
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid - 6-Br
- 2-(CF2H)
- 3-COOH
Imidazo[1,2-a]pyridine Enhanced lipophilicity (difluoromethyl group) 2451256-52-1
1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid (PI-21573) - 3-(Piperidinyl-CH2)
- 6-Br
- 2-(4-MeO-phenyl)
Imidazo[1,2-a]pyridine Increased bulkiness; potential for CNS penetration Not available
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic Acid - 1-Br
- 3-CF3
- 6-COOH
Imidazo[1,5-a]pyridine Altered core structure; higher electronegativity 1781028-01-0
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid - 2-(3-NO2-phenyl)
- 6-COOH
Imidazo[1,2-a]pyridine Electron-withdrawing nitro group; possible protease inhibition 1308556-84-4

Physicochemical Properties

  • Solubility : The carboxylic acid group at position 6 improves aqueous solubility compared to ester or aldehyde derivatives (e.g., ethyl ester in ). However, bromine and methoxyphenyl groups increase molecular weight (MW: ~372–405 g/mol) relative to the parent Imidazo[1,2-a]pyridine-6-carboxylic acid (MW: 162.15 g/mol) .
  • Melting Points : The parent compound (Imidazo[1,2-a]pyridine-6-carboxylic acid) has a melting point of 250°C , while brominated analogs likely exhibit higher melting points due to increased molecular rigidity.

Pharmacological Activity

  • Antileishmanial Activity : 2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine (3ca) demonstrates potent antileishmanial activity, suggesting the 4-methoxyphenyl group is critical for target binding . The target compound’s bromine may enhance stability or affinity.
  • Kinase Inhibition: Carboxylic acid derivatives (e.g., 3-(tert-butylamino)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridine-6-carboxylic acid) are reported as bromodomain inhibitors, indicating the carboxylic acid moiety’s role in polar interactions .

Biological Activity

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C15H11BrN2O3
  • Molecular Weight : 347.16 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound can be attributed to its structural features, particularly the imidazo[1,2-a]pyridine framework which is known to interact with various biological targets. Compounds with similar structures have shown activity as kinase inhibitors, particularly against Aurora kinases, which are involved in cell cycle regulation and cancer progression.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazo[1,2-a]pyridine derivatives. For instance, related compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. A derivative of imidazo[1,2-a]pyridine was reported to exhibit cytotoxic effects on human colon carcinoma cells (HCT-116), with an IC50 value of approximately 0.8 µM . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
AntibacterialEscherichia coli3.12 - 12.5 μg/mL
AnticancerHCT-116 (human colon cancer)IC50 = 0.8 µM

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives often correlates with their substituents. The presence of bromine and methoxy groups enhances lipophilicity and potentially improves binding affinity to target proteins. This has been supported by computational modeling studies that suggest specific interactions within the active sites of kinases .

Q & A

Q. Advanced

Substituent Position Biological Impact Reference
4-Methoxyphenyl2-positionEnhances metabolic stability
Bromine3-positionIncreases electrophilicity for covalent binding
Isopropylsulfonyl1-positionMaximizes antiviral activity

The 4-methoxyphenyl group at the 2-position improves solubility and reduces hepatic clearance, while bromine at the 3-position enhances reactivity in cross-coupling reactions .

How can salt formation improve solubility and stability?

Advanced
Hydrochloride salts (e.g., Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride) increase aqueous solubility by forming ionic interactions, critical for in vivo bioavailability . Stability studies under accelerated conditions (40°C/75% RH) confirm salt forms resist hydrolysis better than free acids .

How do researchers resolve contradictions in synthetic yields reported across studies?

Advanced
Discrepancies arise from varying bromination conditions (e.g., NBS vs. Br₂) or solvent polarity. For example, using bromine in acetic acid vs. NBS in DMF can alter regioselectivity, impacting yields by 15–20% . Systematic optimization via Design of Experiments (DoE) identifies critical parameters (temperature, catalyst loading) to maximize reproducibility .

What role does X-ray crystallography play in confirming stereochemical outcomes?

Advanced
X-ray crystallography resolves ambiguities in regiochemistry and stereochemistry. In ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, crystallographic data confirmed the E-isomer dominance in Horner–Emmons reactions, avoiding costly HPLC separation of isomers . Hirshfeld surface analysis further validates non-covalent interactions (e.g., π-stacking) influencing crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.